molecular formula C15H13ClN2O3S2 B7546530 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide

Cat. No. B7546530
M. Wt: 368.9 g/mol
InChI Key: POPCEZOEVQAZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide is a compound that has garnered attention in the scientific community due to its potential applications in the field of medicine. It is a small molecule inhibitor that has been shown to have promising results in inhibiting certain enzymes that are implicated in various diseases.

Mechanism of Action

The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide involves the inhibition of certain enzymes. The compound binds to the active site of the enzyme and prevents it from catalyzing its substrate. This leads to a reduction in the activity of the enzyme and a subsequent reduction in the downstream effects of the enzyme's activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. In cancer cells, the compound has been shown to inhibit the activity of certain kinases that are involved in cell growth and survival. This leads to a reduction in the growth and proliferation of cancer cells. In inflammation and autoimmune disorders, the compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines. This leads to a reduction in inflammation and the symptoms associated with autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide in lab experiments are its potency and specificity. The compound has been shown to be a potent inhibitor of certain enzymes and has a high degree of specificity for its target. This makes it a valuable tool for studying the role of these enzymes in various diseases. The limitations of using this compound in lab experiments are its stability and solubility. The compound is prone to degradation and can be difficult to dissolve in certain solvents.

Future Directions

There are several future directions for the research on 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide. One direction is to explore its potential in combination therapy with other drugs. The compound has been shown to have synergistic effects with certain chemotherapy drugs in inhibiting the growth of cancer cells. Another direction is to investigate its potential in other diseases such as neurodegenerative disorders and metabolic disorders. Finally, further research is needed to optimize the synthesis method of the compound to improve its stability and solubility.

Synthesis Methods

The synthesis method of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide involves the reaction of 2-chloro-N-(3-ethynylphenyl)acetamide with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate stage where the sulfonyl chloride is converted to a sulfonyl amide. The final product is obtained by purification through column chromatography.

Scientific Research Applications

The scientific research application of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide is in the field of drug discovery. It has been shown to be a potent inhibitor of certain enzymes that are implicated in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been tested in vitro and in vivo, and has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-3-11-5-4-6-12(9-11)17-14(19)10-18(2)23(20,21)15-8-7-13(16)22-15/h1,4-9H,10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPCEZOEVQAZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC(=C1)C#C)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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